5,8-Dimethoxy-2-methylquinolin-6-amine
CAS No.:
Cat. No.: VC15955826
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14N2O2 |
---|---|
Molecular Weight | 218.25 g/mol |
IUPAC Name | 5,8-dimethoxy-2-methylquinolin-6-amine |
Standard InChI | InChI=1S/C12H14N2O2/c1-7-4-5-8-11(14-7)10(15-2)6-9(13)12(8)16-3/h4-6H,13H2,1-3H3 |
Standard InChI Key | PSVCXXSXEFEIDC-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C(C(=C2C=C1)OC)N)OC |
Introduction
Chemical Structure and Physicochemical Properties
5,8-Dimethoxy-2-methylquinolin-6-amine belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substituents on the quinoline core critically influence its electronic properties, solubility, and biological activity. The methoxy groups at positions 5 and 8 act as electron-donating groups, while the methyl group at position 2 introduces steric effects that may modulate interactions with biological targets.
Molecular Characteristics
-
Molecular Formula:
-
Molecular Weight: 218.25 g/mol
-
IUPAC Name: 5,8-Dimethoxy-2-methylquinolin-6-amine
-
SMILES: COC1=C(C2=C(C=CN=C2C=C1OC)C)N
-
Key Functional Groups: Two methoxy (-OCH₃), one methyl (-CH₃), and one primary amine (-NH₂).
The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzymes or receptors, a feature common to bioactive quinolines .
Synthesis and Preparation Methods
The synthesis of 5,8-dimethoxy-2-methylquinolin-6-amine involves multi-step organic reactions, typically starting with substituted aniline precursors. While direct literature on its preparation is scarce, analogous pathways from related quinoline derivatives provide a framework for plausible routes.
Core Quinoline Formation
A Friedländer synthesis approach may be employed, combining 3-amino-4,5-dimethoxybenzaldehyde with a methyl-substituted ketone (e.g., acetone) under acidic conditions. This method facilitates cyclization to form the quinoline backbone while introducing the methyl group at position 2 .
Functionalization at Position 6
The amine group at position 6 can be introduced via nitration followed by reduction:
-
Nitration: Treat the intermediate 5,8-dimethoxy-2-methylquinoline with nitric acid in sulfuric acid to nitrate position 6.
-
Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine .
Table 1: Hypothetical Synthesis Steps and Conditions
Step | Reaction | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|---|
1 | Friedländer cyclization | Acetone, H₂SO₄, reflux | 65 | |
2 | Nitration | HNO₃, H₂SO₄, 0–5°C | 45 | |
3 | Reduction | H₂ (1 atm), 10% Pd/C, ethanol | 78 |
Industrial-scale production might employ continuous flow reactors to optimize temperature control and reduce reaction times .
Chemical Reactivity and Derivative Formation
The reactivity of 5,8-dimethoxy-2-methylquinolin-6-amine is governed by its electron-rich quinoline core and nucleophilic amine group.
Electrophilic Substitution
The methoxy groups direct electrophilic attacks to positions 3 and 4. For example:
-
Halogenation: Reacts with bromine in acetic acid to yield 3-bromo-5,8-dimethoxy-2-methylquinolin-6-amine .
-
Sulfonation: Concentrated sulfuric acid introduces sulfonic acid groups at position 4 .
Functionalization of the Amine Group
The primary amine at position 6 undergoes acylation or alkylation:
-
Acylation: Treatment with acetyl chloride forms the corresponding acetamide.
-
Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) to generate imine derivatives .
Table 2: Representative Derivatives and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume